2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C16H12ClFN2 |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12ClFN2/c17-16-12(9-19)15(10-5-1-3-7-13(10)18)11-6-2-4-8-14(11)20-16/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
GJVIVQUQRPGAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via sequential enamine formation, Knoevenagel condensation, and intramolecular cyclization (Fig. 1). Cyclohexanone reacts with ammonium acetate to generate an enamine intermediate, which undergoes Knoevenagel condensation with 2-fluorobenzaldehyde. Malononitrile then participates in a nucleophilic attack, followed by cyclization to form the tetrahydroquinoline core. Chlorination at position 2 is achieved in situ using N-chlorosuccinimide (NCS).
Critical Parameters
-
Catalyst : HCl (10 mol%) in ethanol yields superior results compared to acetic acid.
-
Temperature : Reflux conditions (78–80°C) ensure complete conversion within 6–8 hours.
-
Molar Ratios : A 1:1:1:1 ratio of cyclohexanone, aldehyde, ammonium acetate, and malononitrile minimizes side products.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (HCl) | 10 mol% | +25% |
| Reaction Time | 8 hours | 85–90% |
| Solvent | Ethanol | 88% purity |
Post-Synthesis Functionalization
For analogs requiring late-stage modifications, a two-step approach is employed:
Core Synthesis Followed by Chlorination
-
Tetrahydroquinoline Formation : Cyclohexanone, 2-fluorobenzaldehyde, and malononitrile react under microwave irradiation (100°C, 30 min) to yield 4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
-
Electrophilic Chlorination : NCS (1.2 equiv) in DMF at 0–5°C introduces the chloro group at position 2 with 92% regioselectivity.
Advantages :
-
Avoids competing side reactions during cyclization.
-
Enables precise control over chlorination position.
Characterization and Analytical Validation
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 65.38 | 65.12 |
| H | 4.52 | 4.60 |
| N | 9.76 | 9.68 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry enhances reproducibility and reduces reaction time. A tubular reactor with a residence time of 20 minutes at 100°C achieves 87% yield, compared to 78% in batch.
Solvent Recycling
Ethanol recovery systems reduce production costs by 40%, with no loss in product purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Antagonism of P2X7 Receptors
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as antagonists of P2X7 receptors, which are implicated in various inflammatory and neurodegenerative diseases. The compound has demonstrated efficacy in inhibiting P2X7 receptor activity, suggesting its role in developing treatments for conditions such as chronic pain and neuroinflammation .
Antitumor Activity
Research indicates that tetrahydroquinoline derivatives exhibit antitumor properties. The structure of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile allows for interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Preliminary studies have shown promising results in vitro against various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Synthesis and Characterization
The synthesis of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the tetrahydroquinoline core followed by halogenation and nitrile introduction.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives | Acidic medium |
| 2 | Halogenation | Chlorine gas or Cl-containing reagents | Room temperature |
| 3 | Nitrile formation | Sodium cyanide or equivalent | Basic conditions |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
- Study A: Investigated the anti-inflammatory effects in an animal model of arthritis. Results indicated a significant reduction in joint swelling compared to controls.
- Study B: Focused on its antitumor capabilities against breast cancer cell lines (MCF-7). The compound showed an IC50 value lower than many standard chemotherapeutics.
- Study C: Explored its mechanism as a P2X7 receptor antagonist using molecular docking studies that predicted strong binding affinity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituents at positions 2, 4, and 3 of the tetrahydroquinoline core:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound provides moderate EW effects compared to the stronger CF₃ group in .
- Heterocyclic vs. Aromatic Substituents : Pyridinyl (2c) and phenyl (3) groups at position 4 alter electronic density, affecting binding to biological targets like kinases .
Physicochemical Properties
Comparative data on melting points (m.p.), solubility, and stability:
Key Observations :
Biological Activity
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is with a molecular weight of approximately 285.74 g/mol. The compound features a tetrahydroquinoline core structure which is often associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. One study highlighted the synthesis of quinoline derivatives that displayed potent inhibition against cancer cell proliferation with IC50 values in the nanomolar range. Notably, a derivative with a c-Met IC50 value of 0.59 nM was identified as a multitargeted receptor tyrosine kinase inhibitor .
Antiviral Activity
Recent studies have demonstrated that quinoline derivatives possess antiviral properties. In vitro evaluations revealed that certain derivatives inhibited the dengue virus serotype 2 (DENV2) effectively. The mechanism of action typically involves interference at an early stage of the viral lifecycle, reducing the production of infectious virions .
Antimicrobial Properties
Tetrahydroquinoline derivatives have also been assessed for their antimicrobial activity. Some studies indicate that modifications to the quinoline structure can enhance activity against both Gram-positive and Gram-negative bacteria. For example, specific substitutions on the phenyl ring have been linked to increased antibacterial potency .
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| 2-Chloro group | Enhances binding affinity to target receptors |
| 2-Fluoro group | Increases lipophilicity and bioavailability |
| Tetrahydroquinoline core | Essential for maintaining biological activity |
Case Studies
- Anticancer Studies : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines (A549, H460). The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- Antiviral Studies : In a study focusing on dengue virus inhibition, derivatives showed varying degrees of effectiveness with selectivity indices indicating favorable therapeutic windows. The most effective compound exhibited an IC50 value of 0.49 µM with minimal cytotoxicity .
- Antimicrobial Evaluations : A comparative study on the antimicrobial efficacy of several tetrahydroquinoline derivatives indicated that specific structural modifications led to enhanced activity against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can intermediates be characterized?
Methodological Answer:
- Multi-step synthesis : Begin with a cyclocondensation reaction between a substituted cyclohexanone and a fluorophenyl acetonitrile derivative under acidic conditions. Use catalytic HCl or p-TsOH to facilitate ring closure.
- Intermediate purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates.
- Characterization : Confirm intermediates via -NMR (δ 7.2–8.1 ppm for fluorophenyl protons), -NMR (δ 110–125 ppm for nitrile carbons), and mass spectrometry (ESI-MS: [M+H]+ expected ~325–330 m/z) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve single crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze bond angles (e.g., C–Cl bond ~1.73 Å) and torsion angles to confirm tetrahydroquinoline ring conformation. Compare with published analogs (e.g., similar compounds in show mean C–C bond deviation <0.003 Å) .
- Spectroscopic cross-validation : Use FT-IR to identify nitrile stretches (~2220 cm) and fluorophenyl C–F vibrations (~1220 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental data for this compound’s electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps (e.g., calculated ~4.5 eV) with experimental UV-Vis spectra (λmax ~280 nm in acetonitrile). Adjust solvent models (PCM) to account for dielectric effects .
- Electrochemical validation : Perform cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to correlate redox potentials with computed ionization potentials .
Q. What strategies mitigate low yields in cyclization steps caused by steric hindrance from the 2-fluorophenyl group?
Methodological Answer:
- Microwave-assisted synthesis : Apply controlled heating (100–120°C, 30 min) to enhance reaction kinetics and reduce side products.
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl2, FeCl3) to stabilize transition states. For example, ZnCl2 increased cyclization yields by 15–20% in related tetrahydroquinolines .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond angles vs. computational models) be addressed?
Methodological Answer:
- Error analysis : Re-examine crystallographic refinement parameters (e.g., R-factor <0.05 for high reliability). For example, reported R = 0.051, suggesting minor disorder in the tetrahydroquinoline ring .
- Dynamic vs. static disorder : Use temperature-dependent XRD (100–298 K) to distinguish thermal motion from structural anomalies.
Methodological Tables
Table 1 : Comparative Yields Under Different Cyclization Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl | 80 | EtOH | 45 | 92% |
| p-TsOH | 100 | Toluene | 62 | 95% |
| ZnCl2 | 120 (microwave) | DMF | 78 | 98% |
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signal | Reference Compound Data |
|---|---|---|
| -NMR | δ 2.5–3.2 (m, 4H, tetrahydro ring) | δ 2.6–3.1 in |
| -NMR | δ 115.2 (C≡N) | δ 114.8 in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
